molecular formula C5H7NOS B8468260 2-Isocyanatothiolane

2-Isocyanatothiolane

Cat. No.: B8468260
M. Wt: 129.18 g/mol
InChI Key: VQBYZWFTXHKFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyanatothiolane is a heterocyclic compound containing both isocyanate (-NCO) and thiolane (tetrahydrothiophene) functional groups.

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

2-isocyanatothiolane

InChI

InChI=1S/C5H7NOS/c7-4-6-5-2-1-3-8-5/h5H,1-3H2

InChI Key

VQBYZWFTXHKFTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanatothiolane can be synthesized through several methods. One common approach involves the reaction of tetrahydrothiophenyl amine with phosgene. The reaction proceeds as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This method requires careful handling of phosgene due to its toxicity.

Another method involves the use of non-phosgene routes, such as the reaction of tetrahydrothiophenyl amine with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale phosgenation processes. due to the hazardous nature of phosgene, alternative methods using safer reagents are being explored. These include the use of catalysts to enhance the yield and efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanatothiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isocyanatothiolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanatothiolane involves its high reactivity with nucleophiles. The isocyanate group reacts with nucleophilic agents such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in various applications, including polymer synthesis and surface modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on hexamethylene diisocyanate (HDI) and toluene diisocyanate (TDI) . These compounds share the isocyanate functional group with 2-isocyanatothiolane but differ in backbone structure and applications. Below is a detailed comparison based on available

Hexamethylene Diisocyanate (HDI)

  • CAS Number : 822-06-0 .
  • Alternative Names : 1,6-diisocyanatohexane .
  • Key Features : Aliphatic diisocyanate with a linear hexane backbone, commonly used in polyurethane coatings and adhesives due to its light stability and mechanical durability.

Toluene Diisocyanate (TDI)

  • Regulatory Status : Listed under the U.S. EPA’s Toxic Chemical Release Inventory (EPCRA Section 313), requiring strict reporting due to health hazards like respiratory sensitization .
  • Key Features : Aromatic diisocyanate with high reactivity, primarily used in flexible foam production.

Hypothetical Comparison with this compound

Parameter This compound* Hexamethylene Diisocyanate (HDI) Toluene Diisocyanate (TDI)
Backbone Structure Thiolane ring Linear aliphatic (C6) Aromatic (toluene)
Reactivity Likely high (NCO + S) Moderate (aliphatic NCO) High (aromatic NCO)
Regulatory Status Not reported REACH-compliant EPCRA Section 313
Applications Unknown Coatings, adhesives Flexible foams

*Note: Data for this compound is inferred from structural analogs due to lack of direct evidence.

Research Findings and Limitations

  • HDI vs. TDI : HDI’s aliphatic structure offers UV resistance, making it preferable for outdoor coatings, whereas TDI’s aromatic structure provides cost-effective foam production but poses higher health risks .
  • Gaps in Data for this compound : The absence of experimental or regulatory data limits direct comparisons. Its thiolane ring may confer unique sulfur-related reactivity (e.g., disulfide bond formation), but this remains speculative without empirical studies.

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